KX2-391 (Tirbanibulin) Dihydrochloride: Dual-Mechanism Src/Tubulin Inhibition
KX2-391 (Tirbanibulin) Dihydrochloride: Dual-Mechanism Src/Tubulin Inhibition
Technical Guide for Research & Drug Development [1]
Executive Summary: The Peptidomimetic Paradigm
KX2-391 (Tirbanibulin) represents a paradigm shift in kinase inhibition. Unlike "Type I" or "Type II" inhibitors (e.g., Dasatinib, Bosutinib) that compete for the highly conserved ATP-binding pocket, KX2-391 is a peptidomimetic inhibitor . It targets the peptide substrate-binding site of Src kinase.[2][3][4][5][6][7][8][9]
This distinct mechanism confers two critical research advantages:
-
Selectivity: By targeting the substrate pocket rather than the ATP pocket, it avoids the "promiscuity" often seen with ATP-competitive inhibitors that hit multiple kinases with similar ATP-binding clefts.
-
Dual-Action: KX2-391 possesses a secondary mechanism as a tubulin polymerization inhibitor, binding directly to the colchicine site, leading to mitotic arrest in the G2/M phase.
This guide details the handling, mechanistic validation, and experimental protocols required to utilize KX2-391 dihydrochloride effectively in preclinical research.
Mechanistic Pharmacology
The Substrate-Pocket Hypothesis
Standard kinase inhibitors function by blocking ATP access. However, high intracellular ATP concentrations (millimolar range) can outcompete these drugs, requiring high doses for efficacy. KX2-391 functions non-competitively with respect to ATP.[1][5] It occupies the groove where the protein substrate (e.g., FAK, Paxillin) would normally bind.
-
Key Metric:
for Src is ~9–20 nM in cell-free systems. -
Kinetics: In kinetic assays, KX2-391 inhibition levels should remain constant even if ATP concentration is increased, whereas Dasatinib efficacy would decrease.
Dual Mechanism of Action (MOA)
While Src inhibition reduces tumor invasion and metastasis (via FAK/Paxillin signaling), the tubulin inhibition component drives direct cytotoxicity (apoptosis).
-
Src Inhibition: Prevents phosphorylation of Tyr416 (autophosphorylation) and downstream substrates.
-
Tubulin Inhibition: Binds
-tubulin heterodimers, preventing microtubule assembly.
Visualization: Mechanism of Action
Figure 1: Mechanistic differentiation between ATP-competitive inhibitors (Dasatinib) and Substrate-competitive inhibitors (KX2-391).
Chemical Properties & Reconstitution[8]
KX2-391 is frequently supplied as a dihydrochloride salt to improve stability and solubility compared to the free base.
| Property | Specification |
| Chemical Name | N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide dihydrochloride |
| MW | 431.51 g/mol (Free base) / ~504.4 g/mol (2HCl salt) |
| Solubility (Water) | Insoluble (Precipitates immediately) |
| Solubility (DMSO) | Soluble up to ~15 mg/mL (approx. 30 mM) |
| Storage | -20°C (Desiccated); Protect from light |
Reconstitution Protocol
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use aqueous buffers for the master stock.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: For 1 mg of KX2-391 2HCl, add ~198
L of DMSO.
-
-
Aliquoting: Aliquot into single-use vials (e.g., 20
L) to avoid freeze-thaw cycles. -
Dilution: When dosing cells, dilute the DMSO stock into culture media such that the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Experimental Protocol A: In Vitro Src Kinase Assay
Objective: Validate Src inhibition and demonstrate non-ATP competitive kinetics.
Method: FRET-based Kinase Assay (e.g., Z'-LYTE or LanthaScreen)
Note: Standard ELISA can also be used, but FRET offers real-time kinetic data.
Reagents
-
Enzyme: Recombinant Human Src Kinase (active).
-
Substrate: Poly Glu:Tyr (4:1) peptide or Src-specific peptide.[2][7][9]
-
ATP: Ultra-pure ATP.
-
Inhibitor: KX2-391 (Serial dilution 0.1 nM – 1000 nM).
Workflow
-
Preparation: Prepare 3x Enzyme Buffer, 3x Substrate/ATP mix, and 3x Inhibitor solution (in Kinase Buffer with <1% DMSO).
-
Incubation (Pre-Equilibrium): Add 5
L of KX2-391 to 5 L of Src Enzyme. Incubate for 15 minutes at Room Temp (RT).-
Why? This allows the inhibitor to occupy the substrate pocket before the reaction starts.
-
-
Reaction Start: Add 5
L of ATP/Substrate mix.-
Validation Step: To prove the mechanism, run two parallel plates:
-
Plate A (Standard): ATP at
(e.g., 10 M). -
Plate B (Challenge): ATP at saturating levels (e.g., 1 mM).
-
-
-
Readout: Measure fluorescence ratio (Coumarin/Fluorescein) after 60 minutes.
Expected Result: KX2-391
Experimental Protocol B: Tubulin Polymerization Assay
Objective: Confirm the secondary mechanism of action (microtubule destabilization).
Method: Turbidometric Assay ( )
Microtubule polymerization scatters light. Inhibition results in a flat optical density (OD) curve.
Workflow
-
Setup: Pre-warm a 96-well plate to 37°C.
-
Mix: Prepare Purified Tubulin (>3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.
-
Treatment:
-
Control: DMSO only.
-
Positive Control: Paclitaxel (Stabilizer - rapid OD increase).
-
Negative Control: Nocodazole or Colchicine (Destabilizer - flat OD).
-
Test: KX2-391 (1
M and 10 M).
-
-
Measurement: Immediately place in a spectrophotometer at 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
Visualization: Assay Logic Flow
Figure 2: Parallel experimental workflows for validating the dual mechanism of KX2-391.
Cellular Signaling & Validation
Objective: Confirm target engagement in a biological system (e.g., PC3, MDA-MB-231 cells).
Key Biomarkers[6][7]
-
p-Src (Tyr416): Direct readout of Src autophosphorylation. KX2-391 should inhibit this.[5][9]
-
p-FAK (Tyr861): A specific downstream substrate of Src.
-
Cleaved PARP: Marker of apoptosis (driven by the tubulin mechanism).
Signaling Pathway
Src acts as a hub integrating integrin signaling. KX2-391 disrupts the Src-FAK complex, preventing focal adhesion turnover and cell migration.
Figure 3: Downstream signaling impact of KX2-391 on the Integrin-Src-FAK axis.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high (>10 | Dilute DMSO stock into media slowly with vortexing. Keep final DMSO <0.5%.[5] |
| No Src Inhibition (Assay) | ATP concentration too low in control arm, masking the non-competitive advantage. | Ensure the assay is optimized for substrate linearity, not just ATP linearity. |
| High Cell Toxicity | Tubulin effect dominating Src effect. | Titrate dose down. Src inhibition often occurs at lower concentrations (10-20 nM) than gross tubulin toxicity (>50 nM). |
References
-
Antonarakis, E. S., et al. (2013). "A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer." Cancer Chemotherapy and Pharmacology.
-
Smolinski, M. P., et al. (2018). "Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361)." Journal of Medicinal Chemistry.
-
Anbalagan, M., et al. (2012). "Peptidomimetic Src kinase inhibitor KX2-391 inhibits growth of estrogen receptor-positive and trastuzumab-resistant breast cancer cells." Molecular Cancer Therapeutics.
-
FDA Label (Tirbanibulin). (2020).[9] "Klisyri (tirbanibulin) ointment, for topical use." U.S. Food and Drug Administration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases [frontiersin.org]
- 6. A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket- directed SRC inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
